molecular formula C19H19FN4O2 B2717015 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide CAS No. 885181-68-0

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide

Cat. No.: B2717015
CAS No.: 885181-68-0
M. Wt: 354.385
InChI Key: CPDLNDSAFWAYEE-CCEZHUSRSA-N
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Description

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Acryloylation: The piperazine derivative is then reacted with acryloyl chloride to introduce the acrylamide moiety.

    Furan-2-ylmethylation: The final step involves the reaction of the intermediate with furan-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group are critical for binding to these targets, while the cyano and furan groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide
  • (E)-2-cyano-3-(4-(4-bromophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide

Uniqueness

Compared to its analogs, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide may exhibit unique pharmacological properties due to the presence of the fluorine atom, which can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-3-5-17(6-4-16)24-9-7-23(8-10-24)14-15(12-21)19(25)22-13-18-2-1-11-26-18/h1-6,11,14H,7-10,13H2,(H,22,25)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDLNDSAFWAYEE-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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